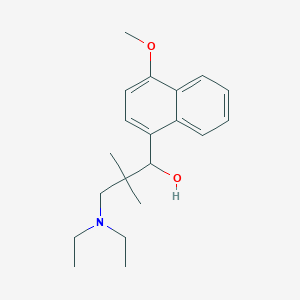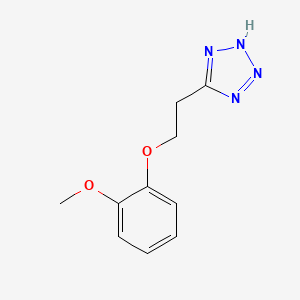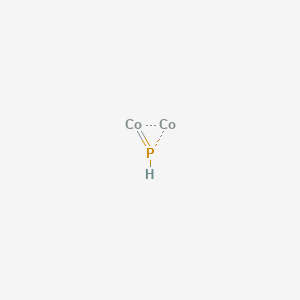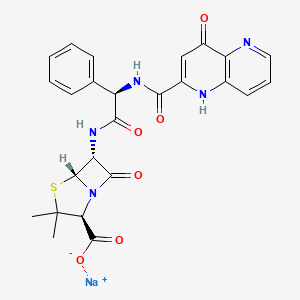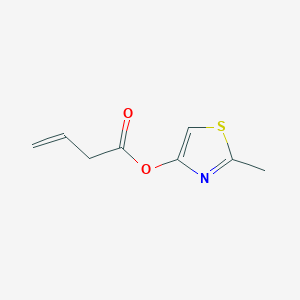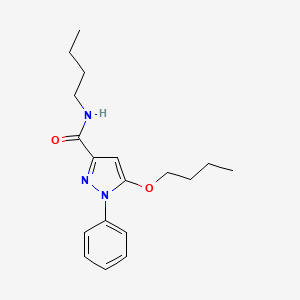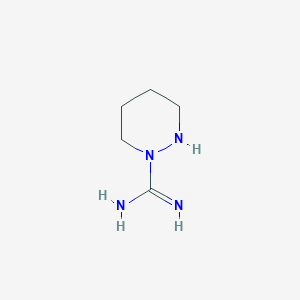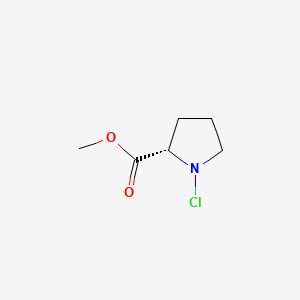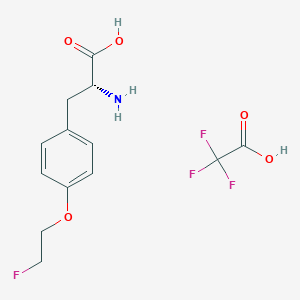
Piperidine-3-carboxylic acid (4-fluoro-phenyl)-amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine-3-carboxylic acid (4-fluoro-phenyl)-amide is a chemical compound with the molecular formula C13H13FN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound features a piperidine ring, a carboxylic acid group, and a 4-fluoro-phenyl group, making it a versatile molecule for various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine-3-carboxylic acid (4-fluoro-phenyl)-amide typically involves the reaction of piperidine derivatives with 4-fluoro-phenyl compounds. One common method includes the use of piperidine-3-carboxylic acid methyl ester as a starting material, which undergoes amidation with 4-fluoroaniline under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: Piperidine-3-carboxylic acid (4-fluoro-phenyl)-amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Piperidine-3-carboxylic acid (4-fluoro-phenyl)-amide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of Piperidine-3-carboxylic acid (4-fluoro-phenyl)-amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
- 1-[(2-Cyano-4-fluoro)phenyl]piperidine-3-carboxylic acid
- 4-Fluorophenylboronic acid
- 4-Fluorophenylacetic acid
Comparison: Piperidine-3-carboxylic acid (4-fluoro-phenyl)-amide is unique due to its specific combination of a piperidine ring, carboxylic acid group, and 4-fluoro-phenyl group. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, 4-fluorophenylboronic acid is primarily used in coupling reactions, while 4-fluorophenylacetic acid is an intermediate in the production of fluorinated anesthetics .
Propriétés
Formule moléculaire |
C12H15FN2O |
|---|---|
Poids moléculaire |
222.26 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C12H15FN2O/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9/h3-6,9,14H,1-2,7-8H2,(H,15,16) |
Clé InChI |
VTWUCBHFXGCKCS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)C(=O)NC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


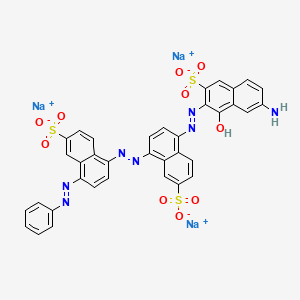
![2-(3-Bromophenyl)-5-fluorobenzo[d]thiazole](/img/structure/B13809253.png)
